6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo thiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo thiazine core, followed by the introduction of the ethyl and piperidinylcarbonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse properties.
Scientific Research Applications
6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Material Science: It is explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-6H-dibenzo[C,E][1,2]thiazine-5,5-dioxide:
1,2,4-Benzothiadiazine-1,1-dioxide: Another related compound known for its diverse pharmacological activities.
Uniqueness
6-Ethyl-N-[2-(1-piperidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C27H27N3O4S |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
6-ethyl-5,5-dioxo-N-[2-(piperidine-1-carbonyl)phenyl]benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C27H27N3O4S/c1-2-30-24-15-14-19(18-22(24)20-10-5-7-13-25(20)35(30,33)34)26(31)28-23-12-6-4-11-21(23)27(32)29-16-8-3-9-17-29/h4-7,10-15,18H,2-3,8-9,16-17H2,1H3,(H,28,31) |
InChI Key |
BGQJLJRMGGAICK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCCCC4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
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